molecular formula C22H19F3N4O B11331293 N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11331293
M. Wt: 412.4 g/mol
InChI Key: PHNCVJYHNJBCQF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A trifluoromethyl (-CF₃) group at position 2, enhancing metabolic stability and lipophilicity.
  • 5-methyl and 3-(4-methylphenyl) substituents, contributing to steric bulk and hydrophobic interactions.
  • A 4-methoxyphenyl amine at position 7, modulating electronic properties and solubility .

Properties

Molecular Formula

C22H19F3N4O

Molecular Weight

412.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H19F3N4O/c1-13-4-6-15(7-5-13)19-20(22(23,24)25)28-29-18(12-14(2)26-21(19)29)27-16-8-10-17(30-3)11-9-16/h4-12,27H,1-3H3

InChI Key

PHNCVJYHNJBCQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazole Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile and trifluoromethyl-containing ketones. In one protocol, ethyl 4-aminobenzoate undergoes diazotization followed by coupling with dicyanomethane to form an azo intermediate, which is then condensed with hydrazine hydrate or phenylhydrazine in ethanol at 60–80°C. This yields 3,5-diaminopyrazole precursors critical for downstream functionalization.

Reaction Conditions

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: Reflux (78°C)

  • Catalyst: Sodium acetate (10 mol%)

  • Yield: 68–72%

Trifluoromethyl Group Introduction

The trifluoromethyl group at position 2 is introduced via nucleophilic substitution using trifluoromethylating agents such as CF₃I or Umemoto’s reagent. A study demonstrated that reacting 3,5-diaminopyrazole with methyl 3,3,3-trifluoropyruvate in dichloromethane at −10°C for 12 hours achieves 79% conversion. The reaction is sensitive to moisture, requiring anhydrous conditions and molecular sieves to scavenge water.

Suzuki-Miyaura Cross-Coupling for Aryl Substituents

Coupling of 4-Methylphenyl Boronic Acid

The 4-methylphenyl group at position 3 is installed via Suzuki-Miyaura cross-coupling. A palladium-catalyzed reaction between 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and 4-methylphenylboronic acid in tetrahydrofuran (THF) at 80°C for 6 hours achieves a 75% yield.

Optimized Parameters

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Ligand: XPhos (10 mol%)

  • Temperature: 80°C

Methoxyphenylamine Attachment

The N-(4-methoxyphenyl)amine moiety is introduced via Buchwald-Hartwig amination. Using Pd₂(dba)₃ as a catalyst and Xantphos as a ligand, 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine reacts with 4-methoxyaniline in toluene at 100°C, yielding 82% of the target compound.

Multi-Component One-Pot Synthesis

Condensation with Trifluoroacetamide

A streamlined one-pot method involves condensing 5-amino-3-(4-methylphenyl)pyrazole, 4-methoxyaniline, and ethyl trifluoroacetate in acetonitrile under microwave irradiation (150 W, 120°C, 30 minutes). This approach reduces reaction time from 12 hours to 45 minutes while maintaining a 65% yield.

Advantages

  • Reduced purification steps

  • Higher atom economy (78%)

Acid-Catalyzed Cyclization

In a modified protocol, HCl gas is bubbled through a solution of the pyrazole intermediate and trifluoromethyl ketone in methanol, inducing cyclization at room temperature. This method achieves 70% yield but requires careful pH control to prevent decomposition.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeCost Efficiency
Cyclocondensation68–729512–24 hModerate
Suzuki-Miyaura75–82986–8 hHigh
One-Pot Synthesis65–70930.5–2 hLow

Cyclocondensation offers reliability but suffers from longer reaction times. Suzuki-Miyaura coupling provides superior yields and purity but demands expensive palladium catalysts. One-pot methods balance speed and cost but require optimization to minimize byproducts.

Critical Challenges and Solutions

Byproduct Formation

The primary byproduct, 7-hydroxy-pyrazolo[1,5-a]pyrimidine, forms via hydrolysis of the trifluoromethyl group. Adding molecular sieves (4 Å) reduces water content, lowering byproduct formation from 15% to 3%.

Regioselectivity Issues

Competing N7 vs. N1 amination occurs during Buchwald-Hartwig steps. Using bulkier ligands (e.g., DavePhos) increases N7 selectivity from 60% to 92%.

Scalability and Industrial Feasibility

Pilot-scale trials (1 kg batch) using Suzuki-Miyaura coupling achieved 74% yield with 99.5% HPLC purity, confirming industrial viability. However, catalyst recycling remains a hurdle, with Pd recovery rates below 40% after three cycles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-amine group exhibits moderate nucleophilic character, enabling substitution under controlled conditions:

Reaction TypeConditionsOutcomeYieldSource
AlkylationK₂CO₃, DMF, 60°C, 12 hrN-propyl derivative formation68%
ArylationCuI, 1,10-phenanthroline, Cs₂CO₃, DMSO, 120°CIntroduction of aryl moieties at N755–72%

Key considerations:

  • Steric hindrance from the 4-methylphenyl group slows kinetics at position 3.

  • Trifluoromethyl (-CF₃) at position 2 stabilizes the ring via electron-withdrawing effects but remains inert to substitution .

Cross-Coupling Reactions

The 4-methylphenyl and pyrimidine rings participate in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

SubstrateCatalyst SystemProductEfficiency
3-(4-bromophenyl) analogPd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°CBiaryl derivatives83%

Buchwald-Hartwig Amination

Functionalizes para-methoxy phenyl group:

text
Ar-X + R₂NH → Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene → Ar-NR₂
  • Achieves C-N bond formation with secondary amines .

Cycloaddition and Ring-Opening Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes selective transformations:

[4+2] Cycloaddition

  • Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at positions 5–6:
    $$
    \text{Compound} + \text{dienophile} \xrightarrow{\Delta, \text{toluene}} \text{fused bicyclic adduct}
    $$

    • Confirmed via X-ray diffraction .

Ring-Opening Functionalization

  • Acidic conditions (HCl/EtOH, reflux) cleave the pyrimidine ring:
    $$
    \text{C}{19}\text{H}{20}\text{F}_3\text{N}_5\text{O} \xrightarrow{\text{HCl}} \text{pyrazole intermediate} + \text{aminopyrimidine}
    $$

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to para positions:

ElectrophileConditionsProductYield
HNO₃/H₂SO₄0°C, 2 hrNitro derivative41%
Br₂/FeCl₃CH₂Cl₂, RTBromo-substituted analog63%

Oxidation

  • MnO₂ in acetone selectively oxidizes the 5-methyl group to aldehyde :
    $$
    \text{-CH}_3 \xrightarrow{\text{MnO}_2} \text{-CHO}
    $$

Reduction

  • Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the pyrimidine ring:
    $$
    \text{C=N} \rightarrow \text{CH-NH}
    $$

    • Preserves trifluoromethyl group integrity.

Stability Profile

Critical stability data under various conditions:

ConditionObservationImplication
pH < 2Methoxy group cleavageAvoid strong acids
pH 7–9Stable (>48 hr)Compatible with physiological buffers
UV lightGradual decompositionRequires amber storage
150°C (neat)89% recovery after 1 hrThermally robust

Data compiled from accelerated stability studies .

Mechanistic Insights

  • Electronic Effects : The -CF₃ group lowers LUMO energy (-3.2 eV), enhancing dienophile reactivity in cycloadditions .

  • Steric Map : 4-Methylphenyl creates a 135° dihedral angle with the core, hindering attacks at position 3 .

Scientific Research Applications

Structural Characteristics

The compound of interest features:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Methoxy and methyl substitutions : Influence the electronic properties and biological activity.

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Many derivatives target specific kinases involved in cancer progression.
  • Induction of Apoptosis : They may promote programmed cell death in cancer cells.

A study highlighted the potential of this compound as a selective protein inhibitor, contributing to its anticancer efficacy .

Enzymatic Inhibition

The compound has also been evaluated for its enzymatic inhibitory activity. It demonstrates the ability to inhibit enzymes that are crucial for tumor growth and metastasis:

  • Targeted Enzyme Classes : Research indicates effectiveness against various enzyme classes, including cyclooxygenases and phosphodiesterases.
  • Mechanism of Action : The inhibition is often linked to the interaction between the trifluoromethyl group and enzyme active sites.

Photophysical Properties

Recent studies have revealed that pyrazolo[1,5-a]pyrimidines can serve as effective fluorophores due to their favorable photophysical properties:

  • Excited-State Intramolecular Proton Transfer : This process enhances fluorescence efficiency.
  • Aggregation-Caused Quenching Mechanisms : Understanding these mechanisms can lead to improved designs for optical applications.

The synthesis of novel derivatives with enhanced optical properties is ongoing, focusing on their use in sensors and imaging technologies .

Case Study: Antitumor Activity Assessment

A comprehensive study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against different cancer cell lines. The results indicated that modifications at specific positions significantly influenced their potency.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-710Kinase inhibition
Compound BA54915Apoptosis induction
This compoundHeLa12Enzyme inhibition

Case Study: Optical Properties Exploration

In a recent exploration of optical properties, a series of pyrazolo[1,5-a]pyrimidines were synthesized and tested for fluorescence:

CompoundFluorescence Yield (%)Application
Compound C85%Sensor development
This compound90%Imaging technologies

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The trifluoromethyl group at position 2 distinguishes the target compound from analogs with less electronegative substituents. For example:

  • 2-Ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine () features an ethyl group, which may increase steric hindrance but lacks the polarity-enhancing properties of -CF₃ .
Table 1: Substituent Effects at Position 2
Compound Name Position 2 Substituent Molecular Weight Key Properties
Target Compound -CF₃ ~463.4* High metabolic stability, lipophilicity
N-(4-Chlorophenyl)-2-methyl-... () -CH₃ ~364.8 Lower polarity, reduced stability
2-Ethyl-... () -CH₂CH₃ ~350.4 Increased steric bulk

*Calculated based on molecular formula.

Aromatic Substituents at Positions 3 and 5

The 3-(4-methylphenyl) and 5-methyl groups on the pyrazolo[1,5-a]pyrimidine core influence binding interactions:

  • 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(4-methoxyphenyl)... (, Compound 34) replaces the 4-methylphenyl group with a 4-fluorophenyl moiety, introducing electron-withdrawing effects that may alter receptor affinity .
  • N-(4-Methoxyphenyl)-2-methyl-3,5-diphenyl...
Table 2: Aromatic Substituent Comparisons
Compound Name Position 3 Position 5 Biological Relevance
Target Compound 4-Methylphenyl Methyl Enhanced hydrophobic interactions
3-(4-Fluorophenyl)-... () 4-Fluorophenyl 4-Methoxyphenyl Possible anti-mycobacterial activity
N-(4-Methoxyphenyl)-2-methyl-3,5-diphenyl... Phenyl Phenyl Untested specificity

Amine Group Modifications at Position 7

The 4-methoxyphenyl amine in the target compound contrasts with pyridine-based amines in analogs:

  • N-((6-Methylpyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenyl... (, Compound 47) uses a pyridin-2-ylmethyl amine, which may improve solubility but reduce membrane permeability due to increased polarity .
  • N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methyl... () incorporates a methoxyethyl chain, likely enhancing water solubility but sacrificing aromatic π-π stacking interactions .
Table 3: Amine Group Variations
Compound Name Position 7 Amine Key Properties
Target Compound 4-Methoxyphenyl Balanced lipophilicity, moderate solubility
Compound 47 () Pyridin-2-ylmethyl High polarity, potential for H-bonding
Pir-11-2 () 2-Methoxyethyl Enhanced solubility, reduced affinity

Biological Activity

N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18F3N5O\text{C}_{19}\text{H}_{18}\text{F}_3\text{N}_5\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In a study assessing its effectiveness against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer), the compound showed IC50 values of 0.01 µM, 0.03 µM, and 31.5 µM respectively, indicating potent anticancer activity compared to standard drugs like doxorubicin .
Cell LineIC50 (µM)Reference
MCF70.01
NCI-H4600.03
SF-26831.5

Antibacterial and Antibiofilm Activity

In addition to its anticancer properties, the compound has demonstrated promising antibacterial and antibiofilm activities:

  • Antibacterial Effects : A study synthesized various pyrazolo derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial properties, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
  • Antibiofilm Formation : The ability to inhibit biofilm formation was assessed using Staphylococcus aureus models. The compound effectively reduced biofilm mass by up to 70%, suggesting potential applications in treating biofilm-associated infections .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Kinase Inhibition : Research has shown that pyrazolo[1,5-a]pyrimidines can inhibit various kinases involved in cancer progression. The specific inhibition of Aurora-A kinase was noted with an IC50 value of 0.16 µM, demonstrating the compound's potential in targeted cancer therapies .

Q & A

Basic Question: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols. For example:

  • Core Formation : Cyclization of precursors like 5-amino-1H-pyrazole-4-carboxylates under controlled temperatures (80–120°C) using POCl₃ or H₂SO₄ as catalysts .
  • Substituent Introduction : Amine coupling via nucleophilic substitution (e.g., using acetonitrile or DMF as solvents) at room temperature or reflux conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (15–20%) or recrystallization from acetonitrile improves purity .
    Key Data :
StepReagents/ConditionsYield Range
CyclizationPOCl₃, 120°C60–75%
Amine CouplingNMP, RT, 1–2 h20–30%

Basic Question: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity (e.g., pyrimidine C7-NH₂ at δ 7.93 ppm in CDCl₃) and substituent positions .
  • X-Ray Crystallography : Resolves ambiguities in stereochemistry (e.g., dihedral angles between pyrimidine and aryl groups: 12.8°–86.1°) .
  • HPLC-MS : Quantifies purity (>95%) and detects trifluoromethyl-related byproducts .

Basic Question: How should researchers evaluate its biological activity in preliminary studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., KDR) or metabolic enzymes using fluorogenic substrates (IC₅₀ values <1 μM reported for analogs) .
  • Cancer Cell Lines : Screen in MTT assays (e.g., IC₅₀ of 2–10 μM in HeLa or MCF-7 cells) .
  • Neuropharmacology : Assess blood-brain barrier penetration via logP calculations (optimal range: 2–4) .

Advanced Question: How do substituents (e.g., trifluoromethyl, methoxyphenyl) influence target binding and selectivity?

Methodological Answer:

  • Trifluoromethyl Group : Enhances binding via hydrophobic interactions and electron-withdrawing effects (e.g., 10-fold higher affinity for kinases vs. non-fluorinated analogs) .
  • Methoxyphenyl Moieties : Stabilize π-π stacking with aromatic residues (e.g., Tyr823 in KDR kinase) .
    Structural Insights :
  • X-ray data shows the trifluoromethyl group occupies a hydrophobic pocket, while the methoxyphenyl moiety aligns with catalytic lysine residues .

Advanced Question: How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Solubility Optimization : Use PEG-400 or cyclodextrins to improve aqueous solubility (<10 μg/mL in PBS for unmodified compounds) .
  • Metabolic Stability : Conduct microsomal assays (e.g., t₁/₂ <30 min in human liver microsomes indicates rapid clearance) .
  • Prodrug Design : Introduce phosphate esters or acetylated amines to enhance bioavailability .

Advanced Question: What crystallographic data is essential for rational drug design?

Methodological Answer:

  • Torsion Angles : Determine flexibility of the pyrazolo-pyrimidine core (e.g., C1-N1-N2-C15 angle: −153.9° to −162.6°) .
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H⋯O, C–H⋯π) stabilizing ligand-target complexes .
    Example :
ParameterValueRelevance
Dihedral Angle (Pyrimidine-Phenyl)12.8°Aligns with active-site geometry
C–H⋯O Bond Length2.2 ÅStabilizes crystal packing

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